molecular formula C18H15ClFN3O3 B11162606 N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162606
M. Wt: 375.8 g/mol
InChI Key: QYYBSFVWDOJEEL-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamoyl group, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carbamoyl group and the halogenated phenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and halogenating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
  • N-(4-carbamoylphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to the presence of both chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15ClFN3O3/c19-14-8-13(5-6-15(14)20)23-9-11(7-16(23)24)18(26)22-12-3-1-10(2-4-12)17(21)25/h1-6,8,11H,7,9H2,(H2,21,25)(H,22,26)

InChI Key

QYYBSFVWDOJEEL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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